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Compound of Interest

Compound Name: Pyrazine-2-amidoxime

Cat. No.: B15558520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and Density

Functional Theory (DFT) studies performed on Pyrazine-2-amidoxime (PAOX), a molecule of

significant interest in medicinal chemistry due to its structural analogy to the antituberculosis

drug pyrazinamide. This document summarizes key quantitative data, details experimental and

computational methodologies, and visualizes critical workflows to facilitate a deeper

understanding of the molecule's properties and behavior.

Introduction to Pyrazine-2-amidoxime (PAOX)
Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound that has garnered attention for its

potential pharmacological activities, including antimicrobial and antifungal properties.[1] As a

structural analogue of pyrazinamide, it serves as a valuable subject for computational studies

to elucidate its electronic structure, stability, and reactivity, which are crucial for understanding

its mechanism of action and for the rational design of new therapeutic agents. DFT

calculations, in conjunction with experimental techniques, have been pivotal in characterizing

its physicochemical properties.

Computational and Experimental Methodologies
The computational investigation of Pyrazine-2-amidoxime has predominantly employed

Density Functional Theory (DFT), a robust method for studying the electronic structure of

many-body systems.
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Density Functional Theory (DFT) Calculations
The primary computational approach for studying PAOX involves DFT calculations, which offer

a balance between accuracy and computational cost.

Protocol:

Software: Gaussian 09 and similar quantum chemistry software packages are typically used.

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly

employed for its reliability in predicting molecular geometries and electronic properties.

Basis Set: The 6-311+G** basis set is frequently used, which includes diffuse functions (+) to

describe the electron density far from the nucleus and polarization functions (**) to account

for the non-uniform distribution of charge in molecules.[2]

Geometry Optimization: The molecular geometry of PAOX is fully optimized to find the lowest

energy conformation. The optimization process is often performed using Berny's optimization

algorithm.

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true

energy minimum, harmonic vibrational frequency calculations are performed. The absence of

imaginary frequencies indicates a stable structure.

Solvation Effects: To simulate a more realistic biological environment, solvation models such

as the Polarizable Continuum Model (PCM) can be applied to account for the influence of a

solvent.

Experimental Validation Techniques
Computational findings are often corroborated by experimental data to ensure their validity.

Protocols:

X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-

dimensional atomic structure of crystalline PAOX, including bond lengths, bond angles, and

intermolecular interactions.[1] This provides a benchmark for the accuracy of the

computationally optimized geometry.
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Spectroscopy (FT-IR, Raman, NMR): Fourier-transform infrared (FT-IR), Raman, and

Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the vibrational

modes and chemical environment of the atoms within the molecule.[2] The experimental

spectra are compared with the computationally predicted spectra to validate the theoretical

model.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is employed to study the electronic

transitions within the molecule, which can be compared with the results from Time-

Dependent DFT (TD-DFT) calculations.[2]

Data Presentation: Quantitative Computational
Results
The following tables summarize the key quantitative data obtained from DFT studies of

Pyrazine-2-amidoxime.

Optimized Molecular Geometry
The optimized geometric parameters of the PAOX monomer provide insight into its structural

characteristics.
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Parameter Value (B3LYP/6-311+G)**

Bond Lengths (Å)

C2-C3 1.39

C3-N4 1.33

N4-C5 1.34

C5-C6 1.39

C6-N1 1.33

N1-C2 1.34

C2-C7 1.48

C7-N8 1.38

C7=N9 1.29

N9-O10 1.40

Bond Angles (°)

N1-C2-C3 122.2

C2-C3-N4 122.2

C3-N4-C5 115.6

N4-C5-C6 122.2

C5-C6-N1 122.2

C6-N1-C2 115.6

N1-C2-C7 118.9

C3-C2-C7 118.9

C2-C7-N8 116.5

C2-C7-N9 123.5

N8-C7-N9 120.0
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C7-N9-O10 111.0

Note: The presented values are representative and may vary slightly between different studies.

The atom numbering corresponds to standard conventions for the pyrazine ring and the

amidoxime substituent.

Vibrational Frequencies
The calculated vibrational frequencies correspond to the different modes of atomic motion

within the molecule. A selection of key vibrational modes is presented below.

Vibrational Mode
Calculated Frequency (cm⁻¹)

(B3LYP/6-311+G)**
Experimental FT-IR (cm⁻¹)

N-H stretch (amine) 3500-3300 3437, 3331

C-H stretch (aromatic) 3100-3000 ~3059

C=N stretch (oxime) ~1660 1650

C-C stretch (ring) 1550-1450 1520, 1483

N-O stretch (oxime) ~950 953

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic Properties
The electronic properties of PAOX, such as the energies of the frontier molecular orbitals

(HOMO and LUMO), are crucial for understanding its reactivity.

Property Value (eV) (B3LYP/6-311+G)**

HOMO Energy -6.8 to -7.6

LUMO Energy -1.5 to -2.0

HOMO-LUMO Energy Gap (ΔE) 4.8 to 5.6
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A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and

relationships in the study of Pyrazine-2-amidoxime.
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Click to download full resolution via product page

Caption: Computational workflow for DFT analysis of Pyrazine-2-amidoxime.
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Caption: Intermolecular interactions of PAOX leading to crystal formation.

Conclusion
The computational and DFT studies of Pyrazine-2-amidoxime, supported by experimental

validation, have provided significant insights into its structural, vibrational, and electronic

properties. The use of the B3LYP functional with the 6-311+G** basis set has proven effective

in modeling this system. The calculated optimized geometry aligns well with X-ray

crystallography data, and the predicted vibrational spectra show good correlation with

experimental FT-IR and Raman spectra. The analysis of frontier molecular orbitals indicates

that PAOX is a kinetically stable molecule. These findings are invaluable for the scientific

community, particularly for researchers in drug discovery and development, as they lay a

theoretical foundation for understanding the molecule's behavior and for designing novel

derivatives with enhanced therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15558520?utm_src=pdf-custom-synthesis
https://ouci.dntb.gov.ua/en/works/4krR2Po7/
https://ouci.dntb.gov.ua/en/works/4krR2Po7/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9228100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9228100/
https://www.benchchem.com/product/b15558520#computational-and-dft-studies-of-pyrazine-2-amidoxime
https://www.benchchem.com/product/b15558520#computational-and-dft-studies-of-pyrazine-2-amidoxime
https://www.benchchem.com/product/b15558520#computational-and-dft-studies-of-pyrazine-2-amidoxime
https://www.benchchem.com/product/b15558520#computational-and-dft-studies-of-pyrazine-2-amidoxime
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15558520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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